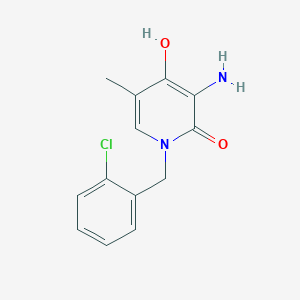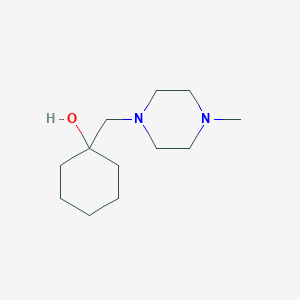
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its tert-butyl ester group, a piperidine ring, and various functional groups including an amino group, a methoxy group, and a keto group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino, methoxy, and keto groups are introduced through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the methoxy and keto groups can be introduced through nucleophilic substitution and oxidation reactions, respectively.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine:
Therapeutic Agents: The compound has potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules or disease markers.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Agrochemicals: It can be used in the development of new agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell surfaces, triggering signaling cascades that lead to various cellular responses.
Comparison with Similar Compounds
- tert-Butyl 4-(1-amino-2-hydroxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate
- tert-Butyl 4-(1-amino-2-methoxy-2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
- tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxamide
Comparison:
- Structural Differences: The similar compounds differ in the functional groups attached to the piperidine ring, such as the presence of hydroxyl or amide groups instead of the methoxy or keto groups.
- Reactivity: These structural differences lead to variations in reactivity and chemical behavior, influencing the types of reactions they undergo and the products formed.
- Applications: While the core piperidine structure remains the same, the different functional groups can impart unique properties, making each compound suitable for specific applications in research and industry.
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)21-13(19)17-8-7-10(15(4,5)9-17)11(16)12(18)20-6/h10-11H,7-9,16H2,1-6H3 |
InChI Key |
CMBGORCFSJWPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1C(C(=O)OC)N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)


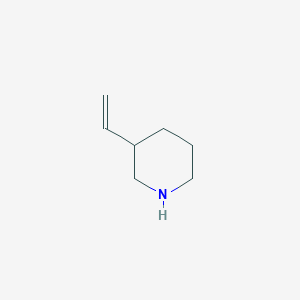
![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
![[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine](/img/structure/B15227113.png)
![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227116.png)
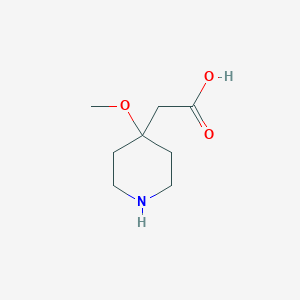
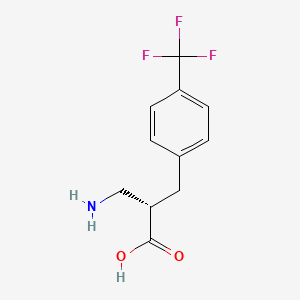
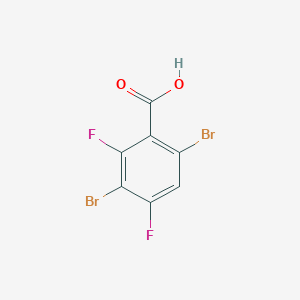
![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)
![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)
